![molecular formula C13H17NO3 B13224282 1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224282.png)
1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired cyclobutane derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural features may contribute to the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutane ring may also play a role in stabilizing the compound’s interaction with its targets, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid: Similar structure but with a hydroxyl group at the para position.
1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the specific positioning of the hydroxyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The cyclobutane ring also imparts distinct steric and electronic properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-[2-amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c14-8-11(9-3-1-4-10(15)7-9)13(12(16)17)5-2-6-13/h1,3-4,7,11,15H,2,5-6,8,14H2,(H,16,17) |
InChI-Schlüssel |
UNOPBYSVFIREJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(CN)C2=CC(=CC=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid](/img/structure/B13224203.png)
![2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid](/img/structure/B13224211.png)
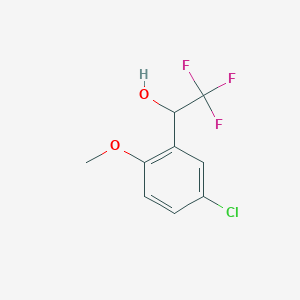
![3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13224218.png)
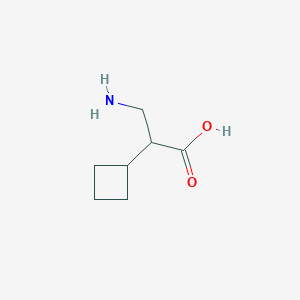
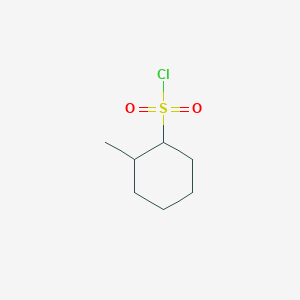
![{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13224245.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13224253.png)
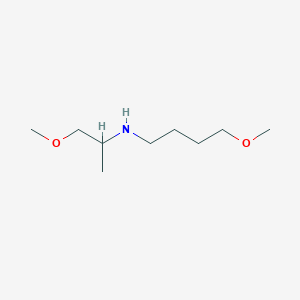
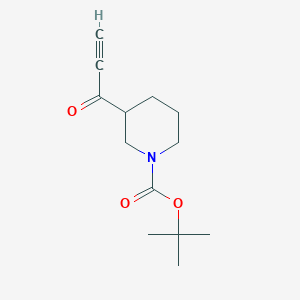
![8-(1-Propyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13224262.png)
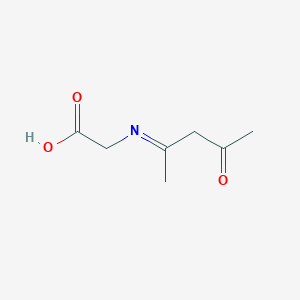
![Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13224281.png)
